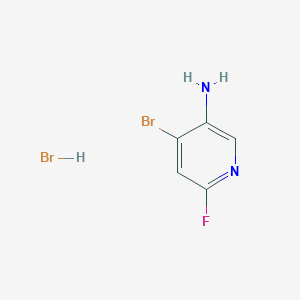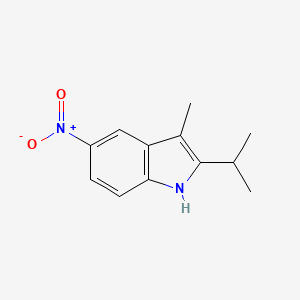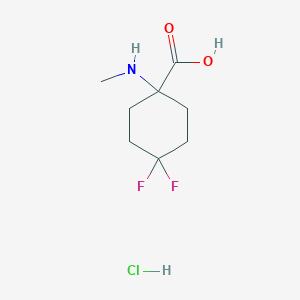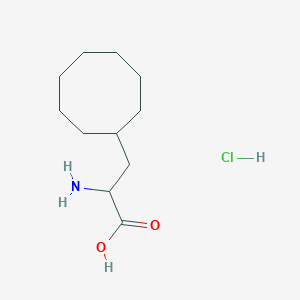
t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane have been synthesized using acid functionalized activated carbon derived from corncob . Another related compound, 4-tert-Butylcyclohexanone, has been reduced using sodium borohydride .Scientific Research Applications
Synthetic Peptide Synthesis
This compound could potentially be used in the synthesis of synthetic peptides . Synthetic peptides are gaining popularity due to developments in biotechnology and bioengineering, and they are used for various research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
Therapeutic Antibodies Purification
Another potential application of this compound is in the purification of therapeutic antibodies . The interest in therapeutic monoclonal antibodies (mAbs) has significantly grown in the pharmaceutical industry, and the purification of these mAbs is a crucial step in their production .
Drug and Vaccine Systems
The compound could also be used in the diagnosis of drug and vaccine systems . The use of synthetic peptides approved by health authorities for vaccines, cancer treatments, and drug delivery systems is increasing .
Peptide Therapeutics
This compound could be used in the development of peptide therapeutics . Peptides have high bioactivity, high specificity, and low toxicity, making them attractive therapeutic agents .
Peptide Vaccines
The compound could potentially be used in the development of peptide vaccines . Synthetic peptide vaccines are a promising area of research in the fight against various diseases .
Cell-Penetrating Peptides
Lastly, this compound could be used in the development of cell-penetrating peptides . These peptides can be used as molecular carriers, providing a means of delivering therapeutic agents directly into cells .
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXFFSINOVROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)






![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)